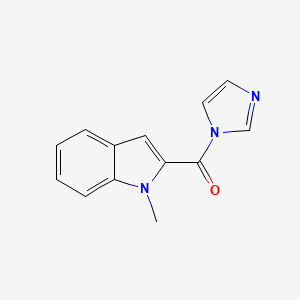![molecular formula C23H25ClN2O3S B10997129 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B10997129.png)
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It’s a synthetic molecule with a complex structure, combining a piperidine ring, a benzazepine ring, and a sulfanyl group
Chemical Name: 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone
Empirical Formula: C₁₉H₂₀ClNO₃S
Molecular Weight: 371.88 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is to start with commercially available precursors and build up the structure. Specific synthetic routes may vary, but here’s a general outline:
Formation of the Piperidine Ring: Begin by synthesizing the piperidine ring, likely through cyclization reactions involving appropriate starting materials.
Introduction of the Chlorophenyl Group: Add the chlorophenyl substituent to the piperidine ring using suitable reagents.
Benzazepine Formation: Construct the benzazepine ring, which contains the hydroxy group, through cyclization reactions.
Sulfanyl Group Addition: Introduce the sulfanyl (thiol) group to the benzazepine ring.
Final Steps: Combine the piperidine and benzazepine portions to form the target compound.
Industrial Production:: Industrial-scale production methods typically involve efficient and scalable processes. Unfortunately, detailed proprietary information on large-scale synthesis is often confidential.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: Oxidative transformations may occur at the hydroxyl group or other functional groups.
Reduction: Reduction reactions can modify the chlorophenyl group or the piperidine ring.
Substitution: Substitution reactions may replace functional groups (e.g., halogens) with other moieties.
Common Reagents: Reagents like strong acids, bases, and transition metal catalysts play crucial roles.
Major Products: These reactions yield derivatives with altered properties, such as solubility or bioactivity.
Scientific Research Applications
This compound finds applications across disciplines:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a model compound in studies of reactivity and mechanisms.
Biology: May interact with cellular targets, affecting biological processes.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular signaling pathways.
Properties
Molecular Formula |
C23H25ClN2O3S |
|---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C23H25ClN2O3S/c24-18-8-6-17(7-9-18)23(29)11-13-26(14-12-23)21(27)15-30-20-10-5-16-3-1-2-4-19(16)25-22(20)28/h1-4,6-9,20,29H,5,10-15H2,(H,25,28) |
InChI Key |
VXXYBIWYHPDFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10997048.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B10997052.png)
![Methyl 4-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10997053.png)

![2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B10997060.png)
![ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10997070.png)
![1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B10997072.png)
![2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]acetamide](/img/structure/B10997076.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997083.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997084.png)
![2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B10997093.png)
![3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B10997099.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10997118.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10997123.png)
